N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic compound with the molecular formula C15H13F3N10 . It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic compounds, which are cyclic compounds with at least two different elements . The triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of similar compounds often involves the reaction of certain precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused-triazole backbone with various substituents . The compound has a molecular weight of 390.326 Da and a monoisotopic mass of 390.127686 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2 . It also has a polarizability of 36.9±0.5 10-24 cm3, a surface tension of 68.9±7.0 dyne/cm, and a molar volume of 216.0±7.0 cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of various heterocyclic compounds using enaminones as key intermediates, which are crucial for developing substances with potential antitumor and antimicrobial activities. These compounds include substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines, showing cytotoxic effects against certain cancer cell lines comparable to standard treatments. This illustrates the chemical's role in creating new molecular structures with significant biological activities (S. Riyadh, 2011).
Antimicrobial Activity
Another research avenue has been the synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity. These compounds are synthesized through reactions involving heteroaromatic aminonitriles and various chemical processes, leading to products that exhibited pronounced antimicrobial properties, highlighting the potential of such chemical frameworks in addressing microbial resistance (M. Bhuiyan et al., 2006).
Chemical Transformations
Studies on the N-amination and oxidation of fused imidazoles and triazoles have been conducted to understand the chemical transformations of related compounds. These reactions provide insights into the synthesis and functionalization of complex heterocyclic systems, contributing to the development of novel compounds with potential application in various fields (E. Glover & Kenneth T. Rowbottom, 1976).
Green Chemistry Applications
Recent research has also focused on green chemistry approaches, such as the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. This method offers a more environmentally friendly and efficient way to synthesize key intermediates for antiviral drugs, demonstrating the importance of innovative synthesis techniques in pharmaceutical development (A. Baklykov et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target cell division proteins such as zipa in escherichia coli and shigella flexneri .
Biochemical Pathways
Compounds with similar structures have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
A related compound showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . This suggests that N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8/c1-19(13-14-5-2-6-15-13)10-7-20(8-10)12-4-3-11-17-16-9-21(11)18-12/h2-6,9-10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTAMMIXJIHOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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